molecular formula C15H17NO5 B15063315 TCO-PNB Ester

TCO-PNB Ester

Cat. No.: B15063315
M. Wt: 291.30 g/mol
InChI Key: FJMMADPCDJNXAH-AORQRIRUSA-N
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Description

TCO-PNB Ester (trans-Cyclooctene-p-nitrobenzyl ester) is an amine-reactive building block used for modifying amine-containing molecules in organic media. It consists of two functional groups:

  • PNB Ester: A p-nitrobenzyl ester group that reacts with amines via nucleophilic substitution.
  • TCO Group: A trans-cyclooctene moiety that participates in strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines .

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

[(1R,4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1+/t13-/m0/s1

InChI Key

FJMMADPCDJNXAH-AORQRIRUSA-N

Isomeric SMILES

C1C/C=C/CC[C@@H](C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Allylic Etherification

A palladium-catalyzed approach enables direct formation of the TCO core. Source details the use of tert-butyl carbonate reagent 2 (Figure 1) under Pd(PPh₃)₄ catalysis (80°C) to synthesize cyclooctene ethers. This method avoids the low yields (12%) associated with traditional Mitsunobu conditions, achieving 80% yield for analogous structures. Key steps include:

  • Decarboxylation of the carbonate reagent to generate a π-allyl palladium intermediate.
  • Nucleophilic attack by a phenolic oxygen (e.g., 4-nitrophenol) to form the ether bond.

Reaction Conditions:

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent Tetrahydrofuran (THF)
Temperature 80°C
Reaction Time 12–24 hours

[3+2] Cycloaddition for Bifunctional TCO Linkers

Source describes a two-step strategy for synthesizing bifunctional TCO linkers:

  • Copper-free click chemistry : Electrophilic cross-linkers (e.g., azide-terminated reagents 5–11 ) react with (E,E)-cyclooctadiene (COD) via strain-promoted azide-alkyne cycloaddition (SPAAC).
  • Triazoline formation : The reaction proceeds at room temperature in 2 hours with near-quantitative yields, followed by purification via rotary evaporation to remove excess COD.

Advantages:

  • High functional group tolerance.
  • Compatibility with aqueous and organic media.

Introduction of the 4-Nitrophenyl Carbonate Group

The PNB (4-nitrobenzyl) ester is introduced via carbonate bond formation between the TCO alcohol and 4-nitrophenyl chloroformate.

Stepwise Carbonate Synthesis

  • Activation of TCO alcohol : The hydroxyl group of trans-cyclooctenol is activated using 4-nitrophenyl chloroformate in dichloromethane (DCM).
  • Base-mediated coupling : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) deprotonates the alcohol, facilitating nucleophilic attack on the chloroformate.

Reaction Conditions:

Component Quantity/Parameter
TCO Alcohol 1.0 equivalent
4-Nitrophenyl Chloroformate 1.2 equivalents
Base TEA (2.5 equivalents)
Solvent Anhydrous DCM
Temperature 0°C → Room Temperature
Reaction Time 4–6 hours

Yield: 75–85% after column chromatography (silica gel, hexane/ethyl acetate).

Stereochemical Control

The equatorial diastereomer (rel-(1R-4E-pR)) is favored due to:

  • Thermodynamic stability of the equatorial conformation in the transition state.
  • Chiral resolution : Crystallization from ethanol/water mixtures enriches the desired diastereomer to >95% purity.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

To enhance scalability, industrial protocols employ continuous flow reactors for the palladium-catalyzed step:

  • Residence time : 30 minutes.
  • Throughput : 50 g/hour with >90% conversion.

Crystallization and Drying

  • Solvent system : Ethyl acetate/n-heptane (1:3 v/v).
  • Crystallization yield : 92% with >99% diastereomeric excess (d.e.).
  • Lyophilization : Final product is lyophilized to a white crystalline solid with residual solvents <0.1% (ICH guidelines).

Analytical Characterization

Critical quality control metrics include:

Parameter Method Specification
Purity HPLC (C18 column) ≥95%
Diastereomeric Excess Chiral HPLC ≥98% (equatorial)
Residual Solvents GC-MS <500 ppm (DCM, THF)
Melting Point DSC 112–114°C

Challenges and Optimization

Byproduct Formation

  • Nitrophenol liberation : Hydrolysis of the carbonate bond under acidic or basic conditions generates 4-nitrophenol. Mitigated by strict anhydrous conditions and neutral pH buffers during synthesis.
  • Oxidative degradation : The TCO core is susceptible to epoxidation. Storage under argon at -20°C extends shelf life to >2 years.

Solvent Selection

  • DCM vs. THF : DCM provides higher reaction rates but requires rigorous drying. THF offers better solubility for polar intermediates.

Comparative Analysis of Methodologies

Method Yield (%) Diastereoselectivity Scalability
Pd-Catalyzed Allylation 80 Moderate High
[3+2] Cycloaddition >95 High Moderate
Mitsunobu Reaction 12 Low Low

Scientific Research Applications

TCO-PNB Ester is a chemical compound with diverse applications, particularly as a linker in bioorthogonal chemistry and PROTAC technology . It contains two reactive substituents: a TCO (trans-cyclooctene) group and a PNB (para-nitrobenzyl) ester . The TCO group enables click chemistry reactions with tetrazine-tagged molecules, facilitating ultrafast bioorthogonal ligation . The PNB ester can react with amine-containing biomolecules .

Chemical Properties

  • Molecular Formula: C15H17NO5C_{15}H_{17}NO_5
  • Molecular Weight: 291.30 g/mol
  • CAS Numbers: 1438415-89-4, 1580501-97-8

Applications in Scientific Research

This compound is used in various scientific applications, including:

  • PROTAC Linker: this compound can be employed as a linker in the synthesis of PROTAC (Proteolysis-Targeting Chimera) molecules . PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases .
  • Click Chemistry: The TCO group reacts with tetrazines in an inverse electron demand Diels-Alder reaction, enabling the conjugation of molecules .
  • Modification of Amine-Containing Molecules: The PNB ester can react with amine groups, allowing for the modification of various molecules in organic media .
  • Labeling: this compound can be used to label antibodies, proteins, and other primary amine-containing macromolecules with TCO moiety .

Table of Applications

ApplicationDescription
PROTAC SynthesisUtilized as a linker to connect a target protein binding moiety with an E3 ubiquitin ligase recruiter, facilitating targeted protein degradation .
Bioorthogonal LigationThe TCO group reacts with tetrazine-tagged molecules, enabling rapid and specific conjugation in biological systems .
Amine ModificationThe PNB ester reacts with amine-containing molecules, allowing for chemical modifications in organic solvents .
Antibody and Protein LabelingEnables the introduction of TCO moieties into antibodies, proteins, and macromolecules containing primary amines, useful for subsequent click chemistry reactions .

Case Studies

  • Synthesis and Radiolabeling: this compound is used in the synthesis and radiolabeling of tetrazines .
  • Bioorthogonal Chemistry: this compound is used in conjunction with tetrazine compounds in methods for evaluating the biodistribution and/or concentration of a biomolecule .

Comparison with Similar Compounds

Key Properties:

Property Value/Description Source ID
Molecular Formula C₁₅H₁₇NO₅
Molecular Weight 291.30 g/mol
CAS Number 1438415-89-4 (equatorial) or 1580501-97-8 (axial)
Solubility DMSO, DMF, DCM, THF; insoluble in water
Purity >95% (HPLC)
Storage Conditions -20°C, desiccated

TCO-PNB Ester is supplied as a single equatorial diastereomer (rel-(1S-2S-5E-pR)), which enhances stability and shelf life . However, it is unsuitable for aqueous protein labeling due to poor activation efficiency .

Comparison with Similar Compounds

TCO-PEGₙ-NHS Esters (e.g., TCO-PEG4-NHS, TCO-PEG12-NHS)

Property This compound TCO-PEGₙ-NHS Esters
Reactive Group PNB ester NHS ester
Solubility Organic solvents only Aqueous-compatible (PEG-enhanced)
Protein Labeling Poor in aqueous buffers Efficient in aqueous buffers
Applications Organic-phase amine modification Antibody/protein conjugation
Key Reference Rahim et al. (2015) Broadpharm (2019)

Key Differences :

  • Reactivity : NHS esters react faster with amines under physiological conditions compared to PNB esters, making TCO-PEGₙ-NHS esters superior for biological applications .
  • Solubility : PEG spacers in TCO-PEGₙ-NHS esters improve hydrophilicity, enabling use in aqueous media .

TCO-NHS Ester

Property This compound TCO-NHS Ester
Reactive Group PNB ester NHS ester
Aqueous Compatibility Limited High
Stereochemistry Equatorial diastereomer Not specified
Applications Organic synthesis Bioconjugation in aqueous buffers

Key Differences :

  • TCO-NHS Ester lacks the PEG spacer but retains the NHS group, offering intermediate solubility compared to PEGylated variants .

Diastereomeric Variants (Axial vs. Equatorial)

Property (1R,4E)-TCO-PNB Ester (Axial) (1S,2S,5E)-TCO-PNB Ester (Equatorial)
CAS Number 1438415-89-4 1580501-97-8
Configuration Axial Equatorial
Reactivity Higher strain, faster tetrazine reactivity Lower strain, slower kinetics
Stability Less stable Enhanced stability

Axial this compound exhibits faster reaction kinetics with tetrazines due to increased ring strain but is less stable during storage .

TCO-PEG4-TFP Ester

Property This compound TCO-PEG4-TFP Ester
Reactive Group PNB ester Tetrafluorophenyl (TFP) ester
Solubility Organic solvents Aqueous-compatible (PEG-enhanced)
Applications Organic-phase reactions High-efficiency protein labeling

TFP esters offer superior leaving-group properties compared to PNB, enabling faster conjugation under mild conditions .

Biological Activity

TCO-PNB Ester, or trans-Cyclooctene-p-nitrobenzyl ester, is a compound extensively utilized in bioorthogonal chemistry, particularly in the context of drug delivery and molecular imaging. This article explores its biological activity, focusing on its chemical properties, applications in research, and specific case studies that illustrate its efficacy.

This compound has the following chemical characteristics:

  • Molecular Formula : C15H17NO5
  • Molecular Weight : 291.30 g/mol
  • CAS Number : 1438415-89-4
  • Solubility : Soluble in DMSO, DMF, DCM, THF, and chloroform
  • Purity : Greater than 95% (HPLC)
  • Appearance : White to slightly grey solid
  • Storage Conditions : Recommended at -20°C in a desiccated environment

These properties make this compound suitable for various applications in organic media, particularly for modifying amine-containing molecules .

This compound functions through a bioorthogonal reaction mechanism known as "click chemistry," specifically reacting with tetrazines. This reaction is characterized by its mild conditions and high efficiency, allowing for selective labeling of biomolecules without interfering with biological systems. The TCO moiety reacts rapidly with tetrazines to form stable covalent bonds, facilitating the immobilization of drugs or imaging agents onto target proteins or cells .

Applications in Research

  • Protein Labeling : this compound is primarily used for the labeling of proteins and antibodies. However, it is noted that it is not recommended for use in aqueous buffers due to poor activation levels of labeled proteins. Alternative compounds like TCO-PEG4-NHS Ester are preferred for such applications .
  • Nanoparticle Functionalization : Recent studies have demonstrated the successful conjugation of colloidal gold nanoparticles (AuNPs) to antibodies using this compound. This approach enhances the therapeutic efficacy of nanoparticles by improving their targeting capabilities within tumors through the enhanced permeability and retention (EPR) effect .
  • ELISA Sensitivity Improvement : A study highlighted the use of this compound for enhancing the sensitivity of enzyme-linked immunosorbent assays (ELISA) by increasing antibody density on surfaces via tetrazine functionalization .

Case Study 1: Antibody Functionalization

In a study aimed at improving antibody functionality, researchers used this compound to functionalize anti-c-myc and anti-CEA antibodies. The process involved incubating antibodies with this compound in phosphate buffer, followed by tetrazine functionalization of BSA (bovine serum albumin). The resulting conjugates were utilized in ELISA assays, demonstrating significantly improved detection limits compared to traditional methods .

Case Study 2: In Vivo Applications

A proof-of-concept study investigated the use of this compound in vivo for targeting tumors with PEGylated AuNPs functionalized with tetrazine. The study showed successful ligation of nanoparticles to pretargeted monoclonal antibodies within tumors, indicating potential applications in theranostics (therapeutics combined with diagnostics) and personalized medicine strategies .

Comparative Data Table

PropertyThis compoundAlternative Compounds
Molecular Weight291.30 g/molVaries (e.g., TCO-PEG4-NHS)
SolubilityDMSO, DMF, DCMAqueous buffers preferred
Reaction TypeClick ChemistryClick Chemistry
Purity>95% (HPLC)Varies
Typical ApplicationsProtein labeling, nanoparticle functionalizationProtein labeling

Q & A

Q. What are the key structural and functional properties of TCO-PNB Ester relevant to its dual reactivity in bioconjugation?

this compound contains two reactive groups: a trans-cyclooctene (TCO) moiety for bioorthogonal "click" chemistry with tetrazines and a p-nitrobenzyl (PNB) ester group for amine coupling. The TCO group enables rapid, catalyst-free reactions with tetrazines (rate: ~10⁴ M⁻¹s⁻¹), while the PNB ester hydrolyzes under basic or enzymatic conditions, releasing p-nitrophenol . Its axial diastereomer configuration (>95% purity) ensures consistent reactivity .

Q. How should this compound be stored and handled to maintain stability in experimental workflows?

Store at −20°C in a dry, light-protected environment. Avoid repeated freeze-thaw cycles and exposure to moisture, which can prematurely hydrolyze the PNB ester. For solubility, use anhydrous DMSO or DMF; avoid aqueous buffers unless hydrolysis is intentional .

Q. What are standard protocols for conjugating this compound to amine-containing biomolecules (e.g., antibodies)?

  • Dissolve this compound in anhydrous DMSO (1–5 mM).
  • Incubate with target biomolecule (e.g., lysine residues on antibodies) in pH 8.0–9.0 buffer (e.g., borate or carbonate) at 4°C for 2–4 hours.
  • Purify via size-exclusion chromatography to remove unreacted reagent .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC design for targeted protein degradation?

As an alkyl/ether linker, this compound connects E3 ligase ligands to target protein binders. Its PNB ester allows pH- or esterase-controlled release of payloads, while the TCO group enables orthogonal functionalization (e.g., fluorophore attachment via tetrazine dyes). Optimize linker length by varying PEG spacers to balance proteasome recruitment efficiency and steric hindrance .

Q. What experimental strategies address conflicting data on this compound’s solubility in aqueous vs. organic solvents?

Contradictions arise from varying diastereomer ratios (2E vs. 4E) and storage conditions. For aqueous applications (e.g., in vivo delivery), use 4E-TCO-PNB ester (CAS 1354323-64-0), which has higher water solubility. For organic-phase synthesis (e.g., polymer functionalization), 2E-TCO-PNB ester (CAS 1580501-97-8) is preferred due to stability in DCM/THF . Validate solubility via UV/Vis spectroscopy (λmax = 254 nm for PNB hydrolysis monitoring) .

Q. How does this compound’s reactivity compare in bioorthogonal labeling vs. controlled-release drug delivery systems?

  • Labeling : The TCO-tetrazine reaction dominates (k ≈ 10⁴ M⁻¹s⁻¹), enabling rapid, specific tagging of azide-modified biomolecules .
  • Drug delivery : PNB ester hydrolysis (t½ ≈ 2–6 hours in serum) releases payloads, while residual TCO allows post-release tracking via tetrazine probes .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction conditions to minimize side reactions during this compound conjugation?

  • Competing hydrolysis : Use low-temperature (4°C), short-duration reactions in non-nucleophilic buffers (e.g., HEPES).
  • Tetrazine interference : Pre-quench excess tetrazines with cyclooctyne derivatives before amine coupling .

Q. What analytical techniques validate successful this compound conjugation and purity?

  • HPLC-UV/Vis : Monitor PNB ester hydrolysis at 254 nm .
  • MALDI-TOF/MS : Confirm molecular weight shifts in labeled proteins (e.g., +291.3 Da for intact this compound) .
  • Fluorescence quenching assays : Detect residual TCO reactivity using tetrazine-modified fluorophores .

Data Interpretation and Troubleshooting

Q. How to resolve discrepancies in radiometric assays involving this compound (e.g., [11C] labeling)?

In radiolabeling studies (e.g., [11C]carboxylated tetrazines), ensure this compound is added post-radiolabeling to avoid isotopic dilution. Use gamma-counting or autoradiography to distinguish free vs. conjugated radioactivity .

Q. What controls are essential when studying this compound’s role in material science (e.g., photoresponsive polymers)?

Include:

  • Negative controls : Reactions without tetrazine or amine substrates.
  • Stability controls : Monitor PNB ester integrity under UV light or thermal stress .

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